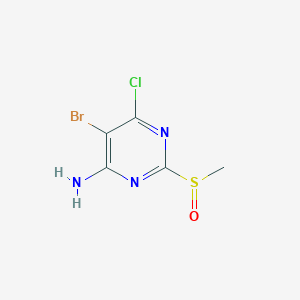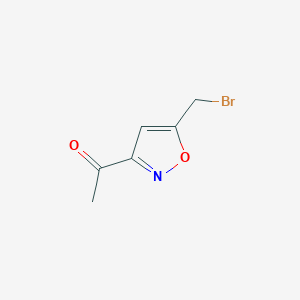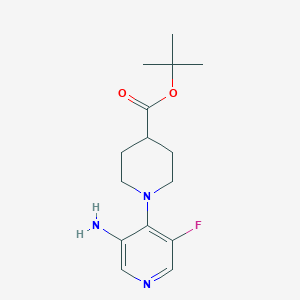
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate
Descripción general
Descripción
Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate is a chemical compound with the CAS Number: 1613192-01-0 . It has a molecular weight of 295.36 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 295.36 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate derivatives serve as key intermediates in the synthesis of biologically active compounds. For instance, Kong et al. (2016) synthesized a compound related to this chemical, highlighting its importance as an intermediate in the creation of molecules like crizotinib (Kong et al., 2016).
Structural Analysis
- X-ray diffraction studies have been used to confirm the structure of related compounds, demonstrating their potential in molecular architecture and design. Sanjeevarayappa et al. (2015) conducted such a study, indicating the utility of these compounds in structural chemistry (Sanjeevarayappa et al., 2015).
Synthesis of Antagonists and Inhibitors
- These compounds are instrumental in synthesizing antagonists for various receptors. Jona et al. (2009) utilized a similar compound in the asymmetric synthesis of a nociceptin antagonist, an essential step in developing potential therapeutic agents (Jona et al., 2009).
Applications in Anticancer Research
- Certain derivatives have been recognized as intermediates for small molecule anticancer drugs. Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, emphasizing its role in anticancer drug development (Zhang et al., 2018).
Drug Synthesis Intermediate
- These compounds serve as intermediates in synthesizing various pharmacologically active drugs. Zhang et al. (2009) described a synthesis process where a similar compound was a key intermediate in developing deoxycytidine kinase inhibitors, showcasing its pharmaceutical relevance (Zhang et al., 2009).
Propiedades
IUPAC Name |
tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)10-4-6-19(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLIJJQHSYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=C(C=NC=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
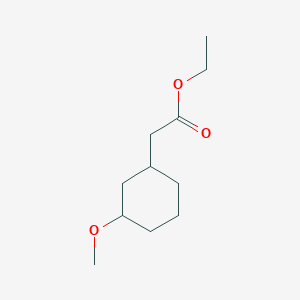

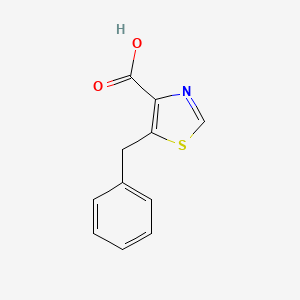
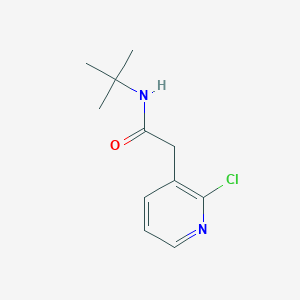
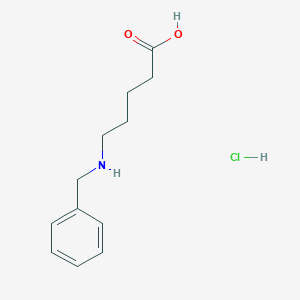

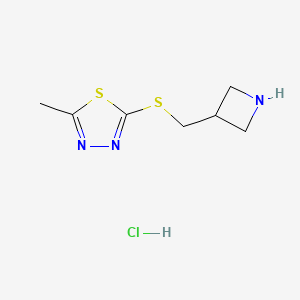
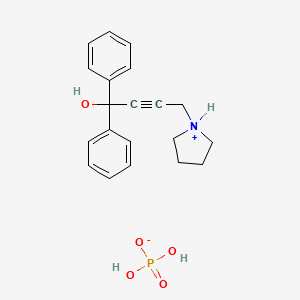
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)
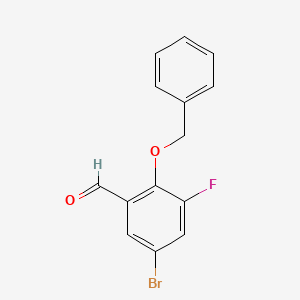
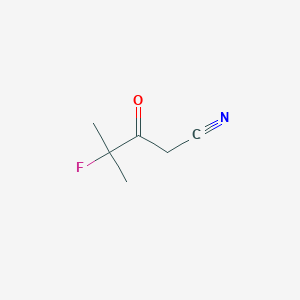
![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)
